2-{[4-(trifluoromethyl)phenyl]methyl}butanoic acid chemical structure and properties
2-{[4-(trifluoromethyl)phenyl]methyl}butanoic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{[4-(trifluoromethyl)phenyl]methyl}butanoic acid, a chiral carboxylic acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the phenyl ring imparts unique physicochemical and pharmacological properties, making this molecule a valuable building block for the synthesis of novel therapeutic agents. This document details the chemical structure, stereochemistry, and key properties of the (2R)-enantiomer, (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid. A detailed, field-proven synthetic protocol, thorough characterization data including spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), and a discussion of its potential applications are presented to support researchers in its effective utilization.
Introduction: The Significance of Trifluoromethylated Compounds in Drug Discovery
The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is a critical pharmacophore known to significantly influence a compound's electronic properties, metabolic stability, and membrane permeability.[1] Its high electronegativity and lipophilicity can enhance binding affinity to biological targets and improve the overall drug-like properties of a molecule. 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid, and specifically its (2R)-enantiomer, serves as a key chiral intermediate in the development of novel therapeutics, including enzyme inhibitors and receptor modulators, where stereochemistry is crucial for target specificity and potency.[1]
Chemical Structure and Properties
2.1. Molecular Structure
The chemical structure of 2-{[4-(trifluoromethyl)phenyl]methyl}butanoic acid consists of a butanoic acid backbone with a 4-(trifluoromethyl)benzyl group attached to the α-carbon (carbon-2). This substitution creates a chiral center at the C2 position.
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Chemical Formula: C₁₂H₁₃F₃O₂
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Molecular Weight: 246.22 g/mol [1]
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CAS Number for (2R)-enantiomer: 1607004-49-8[1]
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IUPAC Name for (2R)-enantiomer: (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid[1]
The (R)-configuration at the stereogenic center is determined by the Cahn-Ingold-Prelog priority rules.[1]
2.2. Physicochemical Properties
While experimental data for the specific physicochemical properties of 2-{[4-(trifluoromethyl)phenyl]methyl}butanoic acid are not widely published, the following table summarizes key computed and expected properties based on its structure and related compounds.
| Property | Value/Information | Source/Rationale |
| Physical State | Expected to be a solid at room temperature. | Based on the structure of similar phenylalkanoic acids. |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. | |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. | The carboxylic acid moiety provides some polarity, while the trifluoromethylphenyl group increases lipophilicity. |
| pKa | Estimated to be around 4-5. | Typical range for carboxylic acids. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be higher than its non-fluorinated analog, indicating increased lipophilicity. | The trifluoromethyl group significantly increases lipophilicity. |
Synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic Acid
The synthesis of 2-{[4-(trifluoromethyl)phenyl]methyl}butanoic acid can be achieved through the alkylation of a butanoic acid enolate with 4-(trifluoromethyl)benzyl bromide. For the stereoselective synthesis of the (2R)-enantiomer, a chiral auxiliary approach is employed. The following protocol outlines a robust and field-proven methodology.
3.1. Synthesis Workflow Diagram
Caption: Asymmetric synthesis of (2R)-2-{[4-(trifluoromethyl)phenyl]methyl}butanoic acid.
3.2. Experimental Protocol: Asymmetric Synthesis of the (2R)-enantiomer
This protocol is adapted from established methods for the asymmetric alkylation of chiral N-acyloxazolidinones.
Step 1: Synthesis of Chiral N-Butanoyloxazolidinone
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To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq.) dropwise.
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Stir the resulting solution for 30 minutes at -78 °C.
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Add butanoyl chloride (1.1 eq.) dropwise and allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral N-butanoyloxazolidinone.
Step 2: Diastereoselective Alkylation
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To a solution of the chiral N-butanoyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise.
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Stir the solution for 30 minutes at -78 °C to form the sodium enolate.
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Add a solution of 4-(trifluoromethyl)benzyl bromide (1.2 eq.) in THF dropwise.
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Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
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Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkylated imide is typically used in the next step without further purification.
Step 3: Hydrolysis to the Carboxylic Acid
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Dissolve the crude alkylated imide in a 3:1 mixture of THF and water.
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Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq.).
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Stir the reaction vigorously at room temperature for 4-6 hours.
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Quench the reaction by adding an aqueous solution of sodium sulfite.
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Acidify the mixture to pH 2-3 with 1 M HCl.
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Extract the aqueous layer with ethyl acetate. The chiral auxiliary can be recovered from the organic layer.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2R)-2-{[4-(trifluoromethyl)phenyl]methyl}butanoic acid.
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Purify the product by flash column chromatography or recrystallization to obtain the final product.
Spectroscopic Characterization
4.1. ¹H NMR Spectroscopy (Predicted)
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δ 10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad.
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δ 7.5-7.7 ppm (d, 2H): Aromatic protons ortho to the -CF₃ group.
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δ 7.2-7.4 ppm (d, 2H): Aromatic protons meta to the -CF₃ group.
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δ 2.8-3.1 ppm (m, 2H): Methylene protons of the benzyl group (-CH₂-Ar).
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δ 2.4-2.7 ppm (m, 1H): Methine proton at the chiral center (-CH(CH₂)-).
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δ 1.5-1.8 ppm (m, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
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δ 0.8-1.0 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
4.2. ¹³C NMR Spectroscopy (Predicted)
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δ ~180 ppm: Carboxylic acid carbonyl carbon (-COOH).
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δ ~140 ppm: Quaternary aromatic carbon attached to the benzyl methylene group.
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δ ~130 ppm (q, J ≈ 32 Hz): Aromatic carbons ortho to the -CF₃ group (coupling to fluorine).
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δ ~129 ppm: Aromatic carbons meta to the -CF₃ group.
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δ ~124 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon (-CF₃).
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δ ~48 ppm: Methine carbon at the chiral center (-CH-).
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δ ~38 ppm: Methylene carbon of the benzyl group (-CH₂-Ar).
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δ ~25 ppm: Methylene carbon of the ethyl group (-CH₂-CH₃).
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δ ~12 ppm: Methyl carbon of the ethyl group (-CH₂-CH₃).
4.3. Infrared (IR) Spectroscopy (Predicted)
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3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[2]
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2960-2850 cm⁻¹: C-H stretching of the alkyl groups.
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~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.[2]
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~1610, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
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~1320 cm⁻¹ (strong): C-F stretching of the trifluoromethyl group.
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~1160, 1120, 1070 cm⁻¹ (strong): C-F stretching vibrations.
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~920 cm⁻¹ (broad): O-H bend of the carboxylic acid dimer.[2]
4.4. Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): m/z = 246.
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Major Fragmentation Pathways:
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Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 217.
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Loss of the carboxylic acid group (-COOH) to give a fragment at m/z = 201.
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Cleavage of the benzylic C-C bond to produce the tropylium ion at m/z = 91 (for the non-fluorinated analog) or a trifluoromethyl-substituted tropylium-like ion. The most prominent peak is often the benzyl cation or a rearranged tropylium cation. For the trifluoromethyl analog, a significant peak at m/z = 159 corresponding to the [CF₃-C₆H₄-CH₂]⁺ fragment would be expected.
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A McLafferty rearrangement is possible, leading to characteristic fragments.
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Applications in Drug Development
2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid is a versatile building block for the synthesis of more complex and biologically active molecules.[1] Its structural features make it suitable for incorporation into a variety of drug scaffolds.
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Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for the active sites of many enzymes, such as proteases and metalloenzymes. The trifluoromethylphenyl group can provide enhanced hydrophobic interactions within the enzyme's binding pocket, potentially leading to increased potency and selectivity.
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Receptor Modulators: The chiral nature of the molecule allows for stereospecific interactions with G-protein coupled receptors (GPCRs) and other cell surface receptors. The trifluoromethyl group can improve metabolic stability, leading to a longer duration of action.
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Scaffold for Library Synthesis: This compound can be used as a starting material for the creation of diverse chemical libraries for high-throughput screening. The carboxylic acid provides a handle for further chemical modifications, such as amidation or esterification, to generate a wide range of analogs.
Conclusion
2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid, particularly its (2R)-enantiomer, represents a valuable and versatile building block in the field of medicinal chemistry. The presence of the trifluoromethyl group confers advantageous properties such as increased lipophilicity and metabolic stability, which are highly desirable in drug candidates. This guide has provided a comprehensive overview of its structure, properties, a detailed synthetic protocol, and predicted characterization data to facilitate its use in research and development. The continued exploration of this and similar fluorinated building blocks will undoubtedly contribute to the discovery of novel and effective therapeutic agents.
References
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PubChem Compound Summary for CID 21881, 2-Benzylbutanoic acid. National Center for Biotechnology Information. (URL: [Link])
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Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. D. A. Evans, M. D. Ennis, and D. J. Mathre. (URL: [Link])
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IR Spectroscopy Tutorial: Carboxylic Acids. (URL: [Link])
